Biochemical Potency vs. NCT-503
Phgdh-IN-2 demonstrates an IC50 of 5.2 µM for PHGDH inhibition in a biochemical assay, representing intermediate potency compared to other tool compounds [1]. It is approximately 2-fold less potent than the widely used inhibitor NCT-503, which has a reported IC50 of 2.5 µM [2]. This potency distinction is critical for researchers requiring specific target engagement thresholds.
NCT-503: 2.5 µM
~2.1-fold difference
| Evidence Dimension | PHGDH Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.2 µM |
| Comparator Or Baseline | NCT-503: 2.5 µM |
| Quantified Difference | Phgdh-IN-2 is ~2.1-fold less potent than NCT-503 in this assay context. |
| Conditions | Biochemical enzyme assay (vendor-reported data). |
Why This Matters
This quantitative difference allows researchers to select the appropriate tool compound based on the desired level of target engagement, where Phgdh-IN-2 may be preferable for studies requiring a less potent or potentially more nuanced inhibition profile.
- [1] MedChemExpress. PHGDH-IN-2 Product Datasheet. Available at: https://www.medchemexpress.cn/phgdh-in-2.html View Source
- [2] Pacold, M. E., et al. (2016). A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. Nature Chemical Biology, 12(6), 452-458. doi: 10.1038/nchembio.2070 View Source
